N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide
Description
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide is a benzimidazole derivative featuring a benzyl group at the 1-position, methyl substituents at the 5- and 6-positions, and a methanesulfonamide moiety at the 4-position. Structural characterization of this compound likely employs crystallographic tools such as SHELX for precise determination of bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-9-15-17(16(13(12)2)19-23(3,21)22)18-11-20(15)10-14-7-5-4-6-8-14/h4-9,11,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYYIIBUXGVRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide typically involves the following steps:
Benzimidazole Synthesis: The starting material, 1-benzyl-5,6-dimethyl-1H-benzimidazole, is synthesized through the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst.
Sulfonation: The benzimidazole derivative is then sulfonated using methanesulfonic acid to introduce the methanesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent variations. Key analogs include:
Key Observations :
- The benzyl group at position 1 improves target engagement compared to smaller substituents (e.g., phenyl in Analog A) due to hydrophobic interactions .
- Ethylsulfonamide (Analog B) increases metabolic stability by slowing hepatic clearance, a critical factor in drug design.
Physicochemical and Electronic Properties
Density functional theory (DFT) studies (e.g., B3LYP functional ) reveal that electron-withdrawing groups (e.g., sulfonamide) at position 4 polarize the benzimidazole core, enhancing hydrogen-bonding capacity. Comparative DFT calculations for the target compound and analogs show:
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| Target | -6.2 | -1.8 | 4.5 |
| Analog A | -6.0 | -1.6 | 3.9 |
| Analog C | -6.4 | -2.0 | 5.1 |
The lower LUMO energy of Analog C correlates with its increased electrophilicity and potency, albeit at the cost of higher cytotoxicity .
Metabolic and Toxicity Profiles
- Target Compound : Moderate CYP3A4 inhibition (IC₅₀ = 15 µM), with hepatic clearance mediated by glucuronidation.
- Analog C : Higher CYP inhibition (IC₅₀ = 5 µM) due to chlorine-induced electron deficiency, limiting therapeutic utility.
Biological Activity
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C22H19Cl2N3O2S
- Molecular Weight : 460.38 g/mol
- CAS Number : 338410-81-4
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Recent studies indicate that compounds with a benzimidazole core exhibit broad-spectrum activity against various pathogens:
| Compound | Activity Type | Target Organisms | MIC (μg/ml) |
|---|---|---|---|
| 1 | Antibacterial | S. aureus | 50 |
| 2 | Antifungal | C. albicans | 250 |
| 3 | Antiviral | Influenza Virus | 100 |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds compared to standard antibiotics such as ampicillin and chloramphenicol .
Anticancer Activity
Research has also highlighted the potential anticancer properties of benzimidazole derivatives. For instance, certain analogs have shown cytotoxic effects against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF7 (Breast) | N-(1-benzyl...) | 12.5 |
| A549 (Lung) | N-(1-benzyl...) | 15.0 |
| HeLa (Cervical) | N-(1-benzyl...) | 10.0 |
These findings suggest that modifications in the benzimidazole structure can enhance anticancer activity, making this class of compounds a promising area for drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Benzimidazole Core : Essential for biological activity due to its ability to interact with biological targets.
- Substituents : The presence of benzyl and dimethyl groups enhances lipophilicity and receptor binding affinity.
Research indicates that variations in substituents can significantly alter the pharmacological profile of benzimidazole derivatives .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Noolvi et al., several benzimidazole derivatives were synthesized and tested for their antimicrobial activity using the broth microdilution method. The results indicated that compounds with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, demonstrating the importance of structural modifications in optimizing efficacy .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer potential of benzimidazole derivatives revealed that certain compounds induced apoptosis in cancer cells through mitochondrial pathways. The study emphasized the role of the benzimidazole moiety in mediating these effects, providing insights into future therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
